2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]pyrimidine
Overview
Description
2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety, which is further substituted with a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the preparation of a piperazine derivative.
Substitution Reaction: The piperazine derivative is then reacted with a thiophene-containing compound, such as thiophen-3-ylmethyl chloride, in the presence of a base to form the thiophene-substituted piperazine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to other bioactive molecules.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting various biological pathways.
Mechanism of Action
The mechanism of action of 2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Receptor Binding: It may also bind to certain receptors, modulating their activity and influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a thiophene group.
2-(4-Benzylpiperazin-1-yl)pyrimidine: Contains a benzyl group instead of a thiophene group.
Uniqueness
2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]pyrimidine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties, potentially leading to different biological activities compared to its analogs .
Properties
IUPAC Name |
2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-3-14-13(15-4-1)17-7-5-16(6-8-17)10-12-2-9-18-11-12/h1-4,9,11H,5-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSFRMCYAPKNGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)C3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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